Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
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Overview
Description
rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate: is a chemical compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its octahydrocyclopenta[c]pyrrole structure, which is a saturated derivative of pyrrole.
Preparation Methods
The synthesis of rac-ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring . Industrial production methods may involve the use of catalytic amounts of iron (III) chloride in water, allowing the synthesis of N-substituted pyrroles under mild reaction conditions .
Chemical Reactions Analysis
rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as copper(I) iodide. Major products formed from these reactions include various N-substituted pyrroles .
Scientific Research Applications
rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
rac-Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
- rac-Methyl (3aR,6aS)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-Methyl (3aR,6aS)-4,6-dioxo-5-phenyl-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-Methyl (3aR,6aS)-3-(4-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
These compounds share a similar pyrrole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1 |
InChI Key |
BFZUEHILBXRWGT-XHNCKOQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CCC[C@H]2CN1 |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1 |
Origin of Product |
United States |
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